molecular formula C13H8FN B1362846 3-(3-Fluorophenyl)benzonitrile CAS No. 893734-83-3

3-(3-Fluorophenyl)benzonitrile

Cat. No.: B1362846
CAS No.: 893734-83-3
M. Wt: 197.21 g/mol
InChI Key: OADAGVXZMGUYAH-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H8FN It is a derivative of benzonitrile, where a fluorine atom is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) to produce the desired benzonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted benzonitriles.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing the overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzonitrile: A simpler analog without the additional phenyl ring.

    4-Fluorophenylbenzonitrile: A positional isomer with the fluorine atom at the para position.

    3-(4-Fluorophenyl)benzonitrile: Another isomer with the fluorine atom on the para position of the second phenyl ring.

Uniqueness

3-(3-Fluorophenyl)benzonitrile is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and interactions with other molecules. This positional specificity can lead to different physical and chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

3-(3-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADAGVXZMGUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362737
Record name 3-(3-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-83-3
Record name 3-(3-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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